6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide
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Overview
Description
6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a benzene derivative followed by sulfonation. For instance, a benzene ring substituted with bromine and chlorine can be further reacted with fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions. The sulfonamide group can be introduced via sulfonation followed by amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Nanotechnology: The compound’s unique structure makes it suitable for use in nanotechnology applications, including the fabrication of nanoscale devices and sensors.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bromochlorobenzene: A simpler compound with only bromine and chlorine substituents on the benzene ring.
1-Bromo-4-chloro-2-fluorobenzene: A related compound with a similar halogenation pattern but lacking the sulfonamide group.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: A compound with a different core structure but similar halogen and sulfonamide functionalities.
Uniqueness
6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide is unique due to the combination of its halogenation pattern and the presence of a sulfonamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
2763779-60-6 |
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Molecular Formula |
C6H3BrClF2NO2S |
Molecular Weight |
306.51 g/mol |
IUPAC Name |
6-bromo-3-chloro-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H3BrClF2NO2S/c7-2-1-3(9)4(8)5(10)6(2)14(11,12)13/h1H,(H2,11,12,13) |
InChI Key |
CTCGHIOCAGOFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)S(=O)(=O)N)F)Cl)F |
Purity |
95 |
Origin of Product |
United States |
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